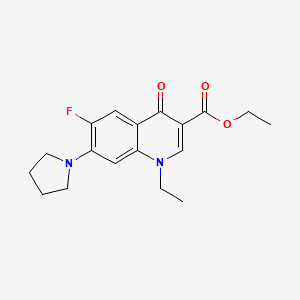

ethyl 1-ethyl-6-fluoro-4-oxo-7-(1-pyrrolidinyl)-1,4-dihydro-3-quinolinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a fluorinated quinolone with broad-spectrum antibacterial activities, related to nalidixic acid. It shows high activity against both gram-positive and gram-negative bacteria, surpassing similar compounds in its class in terms of antibacterial efficacy (Stefancich et al., 1985).

Synthesis Analysis

The synthesis involves several steps starting with 4-fluoro-3-(1H-pyrrol-1-yl)aniline and diethyl ethoxymethylenemalonate, followed by cyclization, ethylation, and hydrolysis (Stefancich et al., 1985).

Molecular Structure Analysis

The molecular structure is characterized by a 1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid framework. Its structure is optimized for enhanced antibacterial activities compared to its unfluorinated counterparts (Corelli et al., 1984).

Chemical Reactions and Properties

The compound is synthesized through reactions involving cyclization, ethylation, and hydrolysis. It has shown to be less active when the pyrrole moiety is hydrogenated (Stefancich et al., 1985).

Physical Properties Analysis

The physical properties, such as solubility and stability, are not explicitly detailed in the provided sources.

Chemical Properties Analysis

The compound exhibits superior antibacterial properties compared to similar quinolones. It is especially more potent than unfluorinated compounds and shows somewhat superior activity to enoxacin (Stefancich et al., 1985).

Scientific Research Applications

Broad-Spectrum Antibacterial Activities

The compound has been identified as a fluorinated compound related to the oxacin family, showing high broad-spectrum antibacterial activities against both gram-positive and gram-negative bacteria. Its synthesis and the enhanced antibacterial activity compared to other compounds like nalidixic acid, pipemidic acid, piromidic acid, and enoxacin have been documented, indicating its superiority in certain cases (Stefancich et al., 1985).

Chemical Synthesis and Structure-Activity Relationships

Research has also focused on the synthesis of this compound and related derivatives, exploring their structure-activity relationships. This includes the synthesis of 6,7, and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids and their antibacterial activity, demonstrating the importance of specific substitutions for activity enhancement (Koga et al., 1980).

Novel Synthesis Methods

There's significant interest in novel synthesis methods for related quinolonecarboxylate derivatives. For instance, a new approach to pyrrolo[1,2-a]quinoxaline derivatives involves reacting ethyl 2,2-dihydropoly(per)fluoroalkanoate with various compounds to produce pyrrolo[1,2-a]quinoxaline derivatives, showcasing the compound's versatility in chemical synthesis (Zhang & Huang, 1997).

Antitubercular Activity

Furthermore, derivatives of this compound have been studied for their antitubercular activity. The synthesis of new fluorinated derivatives of quinolinecarboxylic acids, for example, highlights the potential for this compound and its derivatives in developing new antitubercular agents (Nosova et al., 2002).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

ethyl 1-ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O3/c1-3-20-11-13(18(23)24-4-2)17(22)12-9-14(19)16(10-15(12)20)21-7-5-6-8-21/h9-11H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGLTLIUNOGPRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5557035.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethoxybenzamide](/img/structure/B5557036.png)

![2-{2-[3-(2-methoxyphenoxy)-1-azetidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5557037.png)

![ethyl 3-[(5-isobutyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropanoate](/img/structure/B5557042.png)

![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5557045.png)

![2-[(2-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5557048.png)

![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5557051.png)

![N-[4-(cyanomethyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B5557078.png)

![4-[3-(1,3-benzodioxol-5-yl)acryloyl]morpholine](/img/structure/B5557082.png)

![4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol](/img/structure/B5557097.png)

![4-fluoro-N-[(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidin-3-yl)methyl]benzamide](/img/structure/B5557101.png)

![N-[(3R*,4R*)-3-hydroxy-1-(pyridin-2-ylacetyl)piperidin-4-yl]isonicotinamide](/img/structure/B5557103.png)